4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide
Description
The compound 4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide at position 4. The carboxamide is linked via an ethyl group to a 3-methyl-6-oxo-1,6-dihydropyridazine moiety. This hybrid structure combines the electron-deficient thiadiazole ring with a pyridazine system, which is known for hydrogen-bonding capabilities due to its carbonyl group.
Properties
IUPAC Name |
4-methyl-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c1-7-3-4-9(17)16(14-7)6-5-12-11(18)10-8(2)13-15-19-10/h3-4H,5-6H2,1-2H3,(H,12,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXWJXUJDLMPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes.
Mode of Action
It is known that such compounds typically interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetic properties of a compound can greatly impact its bioavailability and therapeutic efficacy.
Result of Action
It is known that such compounds typically lead to changes in cellular processes, which can have various effects.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound like VU0633374-1 or F5072-7587. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Biological Activity
The compound 4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide is a derivative of the thiadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Synthesis
The molecular structure of the compound features a thiadiazole ring, which is essential for its biological activity. The synthesis typically involves the reaction of thiadiazole derivatives with hydrazine and various acylating agents. The resulting compounds are characterized using techniques such as NMR and mass spectrometry to confirm their structure.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds with a thiadiazole moiety exhibit activity against various bacterial strains. For instance, derivatives similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells. For example, related compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including HCT116 (human colon cancer) . The presence of the thiadiazole ring enhances cytotoxicity by affecting cellular signaling pathways involved in cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-Methyl Thiadiazole Derivative | HCT116 | 8 | Induces apoptosis |
| 4-Methyl Thiadiazole Derivative | MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
| 4-Methyl Thiadiazole Derivative | A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |
Anti-inflammatory Activity
Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models. This suggests a potential therapeutic role in treating inflammatory diseases .
Neuroprotective Effects
Neuroprotective properties have also been attributed to thiadiazole derivatives. Studies indicate that these compounds can protect neuronal cells from oxidative stress and excitotoxicity. The mechanism may involve modulation of neurotransmitter levels and reduction of oxidative damage .
Case Studies
Several studies have explored the biological activities of thiadiazole derivatives:
- Antimicrobial Efficacy : A study reported that a derivative similar to the target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
- Anticancer Properties : In a study involving multiple cancer cell lines, a related compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
- Anti-inflammatory Mechanism : Research demonstrated that treatment with a thiadiazole derivative reduced edema in an animal model of inflammation by inhibiting leukocyte infiltration.
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyridazine moiety enhances these effects, making the compound a candidate for developing new antimicrobial agents .
Antioxidant Properties : Studies have shown that compounds similar to 4-methyl-N-[2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide possess antioxidant activity. The antioxidant capacity can be attributed to the presence of the thiadiazole and pyridazine rings, which may scavenge free radicals effectively .
Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators, suggesting potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against a panel of bacterial strains. Among them, this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for antibiotic development .
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant properties of this compound using DPPH and ABTS assays. The results indicated that it effectively scavenged free radicals, exhibiting an IC50 value comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations :
- Core Heterocycles: The thiadiazole (target) and oxadiazole () differ in heteroatom arrangement (S/N vs. O/N), which influences electronic properties.
- Pyridazine Moieties : Both the target compound and ’s pyridazine derivative feature a 6-oxo group, which can participate in hydrogen bonding. However, ’s benzofuran substituent introduces steric bulk, whereas the target’s ethyl linker may confer conformational flexibility .
- Substituent Diversity : The carbazole-based compound () includes sulfonamide groups, which are polar and may improve solubility, contrasting with the target’s carboxamide .
Physicochemical and Crystallographic Properties
- Crystal Packing : ’s structure forms a 3D network via C–H···O interactions, a feature shared with carbazole derivatives (), which rely on π-π stacking and hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
